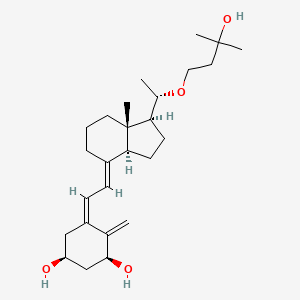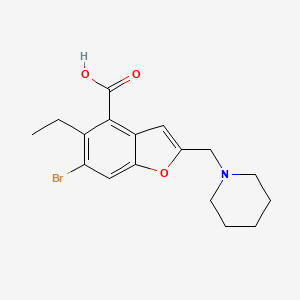![molecular formula C12H10BrClFN3O B12932514 2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including bromine, chlorine, and fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of 2-aminopyridines and nitriles as starting materials, with the reaction being catalyzed by copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact of the synthesis process. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodobenzene diacetate (IBD) to form oxidized derivatives.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (IBD) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce triazolopyridine derivatives with reduced halogen content .
科学研究应用
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of novel drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: It is employed in the development of light-emitting materials for organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of Janus kinases (JAKs) or GPR40 receptors, thereby affecting signaling pathways involved in inflammation and metabolic regulation .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the bromine, chlorine, and fluorine substituents.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting different pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring, used as CDK2 inhibitors in cancer treatment.
Uniqueness
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of multiple halogen substituents, which enhance its electronic properties and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct profile that differentiates it from other triazolopyridine derivatives .
属性
分子式 |
C12H10BrClFN3O |
|---|---|
分子量 |
346.58 g/mol |
IUPAC 名称 |
2-bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10BrClFN3O/c13-12-16-11-10(2-1-3-18(11)17-12)19-9-5-7(14)4-8(15)6-9/h4-6,10H,1-3H2 |
InChI 键 |
HWKUSNKKEOIVPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=CC(=CC(=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


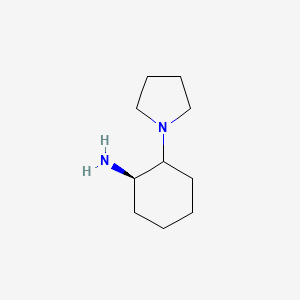
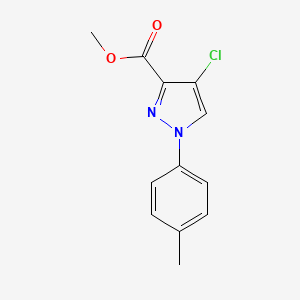
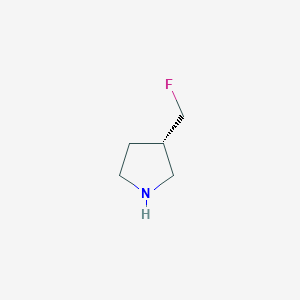
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
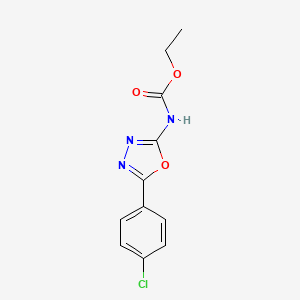
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
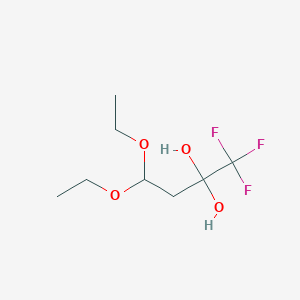
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

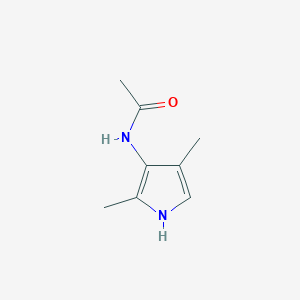

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
